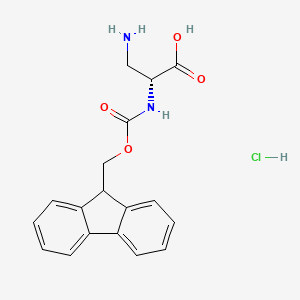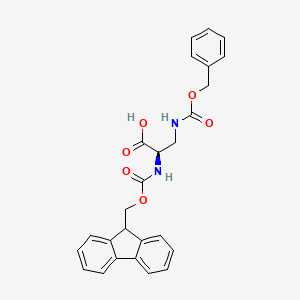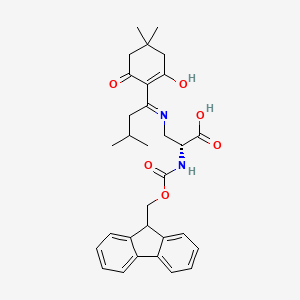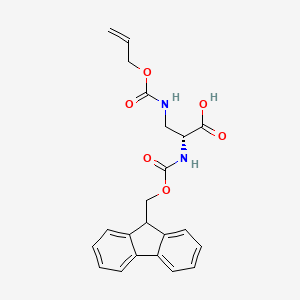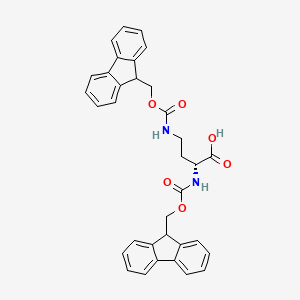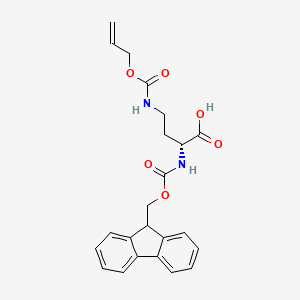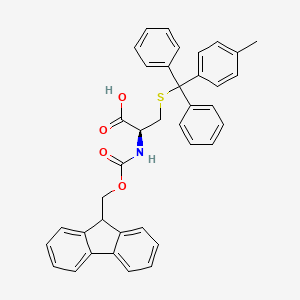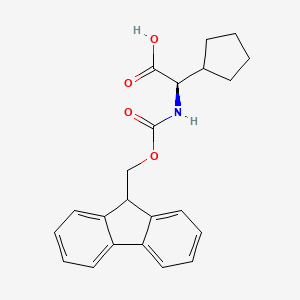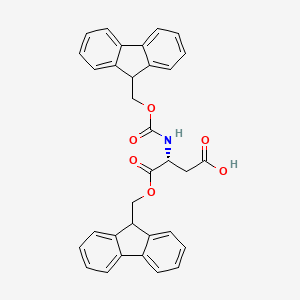
Fmoc-(Me)Gly(Pentynyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(Me)Gly(Pentynyl)-OH, often referred to as Fmoc-Gly-Pent, is an important reagent for organic synthesis. It is a derivative of glycine, an amino acid, and is commonly used in peptide synthesis. Fmoc-Gly-Pent is also a building block for peptide-based drugs, as well as a reagent for the preparation of small molecules, such as pharmaceuticals and agrochemicals. In addition, it is used as a chelating agent for metal ions, which can be used for a variety of applications in biotechnology and biochemistry.
科学的研究の応用
生体医用用途
Fmoc-(Me)Gly(Pentynyl)-OHは、さまざまな生物学的、生体医用、およびバイオテクノロジーアプリケーションに適した生体適合性材料であるペプチドベースハイドロゲル(PHG)の生成に使用されます {svg_1} {svg_2}. これらのハイドロゲルは、水で膨潤したネットワークによって形成された軟らかい材料であり、非ニュートン流体の挙動を示します {svg_3} {svg_4}.
薬物送達
This compoundで作られたものも含め、PHGは薬物送達のために提案されています {svg_5} {svg_6}. これらの化学的および物理的な刺激への応答性、本質的な生体適合性、化学的アクセス可能性、および調整可能性により、このアプリケーションに適しています {svg_7} {svg_8}.
画像診断ツール
PHGは、画像診断ツールとしても使用できます {svg_9} {svg_10}. それらが作成する生理学的に関連する環境は、インビトロ実験に適しています {svg_11} {svg_12}.
組織工学
This compoundは、組織工学用のハイドロゲルの作成に使用されています {svg_13} {svg_14}. これらのハイドロゲルは、細胞接着、生存、および複製を完全にサポートできます {svg_15} {svg_16}.
バイオプリンティングアプリケーション
This compoundは、バイオプリンティングアプリケーションの足場として提案されている、新規クラスの合成ハイドロゲル形成両親媒性カチオン性ペプチドの合成に使用されています {svg_17} {svg_18}.
膜とコーティングの配合
This compoundで作られたものも含め、PHGは、膜とコーティングの配合のために提案されています {svg_19}.
センサーのコンポーネントの生成
PHGは、センサーのコンポーネントの生成のために提案されています {svg_20}.
診断薬送達ツールの最適化
作用機序
Target of Action
Fmoc-modified amino acids are generally used as building blocks in peptide synthesis .
Mode of Action
Fmoc-(Me)Gly(Pentynyl)-OH likely interacts with its targets through the process of solid-phase peptide synthesis (SPPS). The Fmoc group provides protection for the amino group during peptide bond formation . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution, where the –NH2 group of the resin is added to the acyl carbon of the activated Fmoc-amino acid .
Biochemical Pathways
The compound likely plays a role in the synthesis of peptides, which can influence a wide range of biochemical pathways depending on the specific peptide sequence synthesized .
Pharmacokinetics
As a synthetic compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use, such as the peptide sequence being synthesized and the conditions of the synthesis .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific peptides that it helps synthesize. Peptides can have a wide range of biological activities, influencing cell signaling, development of epitope-specific antibodies, cell biology, and disease biomarkers, among others .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the efficiency of the peptide synthesis process . Furthermore, the Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a key step in the peptide synthesis process .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJHVBQOKCHNX-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

